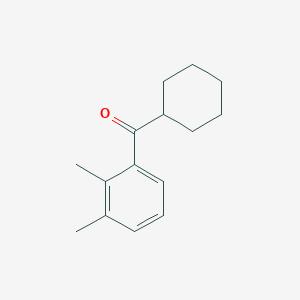

Cyclohexyl 2,3-dimethylphenyl ketone

Description

Contextualization within the Landscape of Ketone Chemistry

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. ebsco.comwikipedia.org This functional group's polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is the primary driver of ketone reactivity. britannica.com Ketones are central to organic chemistry due to their relative stability, ease of preparation, and high reactivity, which makes them ideal chemical intermediates. britannica.com

The landscape of ketone chemistry is vast, with applications spanning numerous industries. They serve as industrial solvents, polymer precursors, and key components in the fragrance industry. ebsco.comwikipedia.orgnumberanalytics.com In biochemistry, ketone-containing compounds are integral to metabolic processes, such as in sugars (ketoses) and steroid hormones. wikipedia.orgbritannica.comresearchgate.net The versatility of ketones is further demonstrated by their role as building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com Common reactions involving ketones include nucleophilic additions, reductions to secondary alcohols, and aldol (B89426) reactions, all of which are foundational in synthetic organic chemistry. numberanalytics.comfiveable.me

Significance of Aryl Ketones in Contemporary Organic Synthesis Research

Aryl ketones, a subclass where the carbonyl group is attached to at least one aromatic ring, are of particular significance in modern organic synthesis. fiveable.me The presence of the aryl group influences the ketone's electronic properties and reactivity, opening up unique synthetic pathways. fiveable.me

A cornerstone method for synthesizing aryl ketones is the Friedel-Crafts acylation, where an aromatic ring reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. fiveable.me This reaction directly forges the crucial aryl-carbonyl bond. Research continues to refine this and other synthetic methods to improve efficiency and substrate scope. researchgate.net

In contemporary research, aryl ketones are valued as versatile intermediates. fiveable.menih.gov They are precursors for a wide range of molecular scaffolds. For instance, the direct β-functionalization of cyclic ketones with aryl ketones has been achieved through the merger of photoredox and organocatalysis, leading to the formation of valuable γ-hydroxyketones. nih.gov Furthermore, transition metal-catalyzed reactions have been developed to achieve C-C bond cleavage at the aryl-carbonyl bond, allowing for the homologation of aryl ketones into long-chain ketones and aldehydes. nih.gov This strategy is significant for reconstructing molecular skeletons and has been applied in the late-stage diversification of biologically important molecules. nih.gov Their utility as building blocks in the synthesis of pharmaceuticals and other fine chemicals underscores their importance in medicinal chemistry and materials science. fiveable.me

Overview of Current Research Trajectories and Unexplored Avenues for Cyclohexyl 2,3-dimethylphenyl Ketone

Direct and extensive research specifically targeting this compound is not prominent in the current scientific literature. However, by examining research on analogous structures, particularly cyclohexyl phenyl ketone, several potential research trajectories and unexplored avenues can be identified.

Potential Research Trajectories:

Photoinitiators in Polymer Chemistry: A significant area of research for similar compounds, such as α-hydroxycyclohexyl phenyl ketone, is their use as highly efficient photoinitiators for UV-curable coatings and inks. researchgate.net The core structure of this compound makes it a candidate for modification into novel photoinitiators. Research could explore its synthesis and subsequent α-hydroxylation to assess its photochemical properties and efficiency in initiating polymerization.

Materials Science: The incorporation of bulky, non-coplanar groups like cyclohexyl into polymer backbones, such as in poly(aryl ether ketone) (PAEK) resins, has been shown to reduce the dielectric constant while maintaining good thermal properties. mdpi.com The 2,3-dimethylphenyl group adds to this steric bulk. Consequently, this compound could be investigated as a monomer or a precursor for monomers in the synthesis of advanced polymers for applications in high-frequency communications and integrated circuits. mdpi.com

Medicinal Chemistry and Agrochemicals: The aryl ketone motif is a common scaffold in bioactive compounds. For example, derivatives of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one have been synthesized and evaluated for their anti-tyrosinase and antioxidant activities. mdpi.com This suggests that this compound could serve as a starting material or a key intermediate for creating libraries of new compounds to be screened for various biological activities. Its specific substitution pattern (cyclohexyl and 2,3-dimethylphenyl) offers a unique combination of lipophilicity and steric hindrance that could be explored for optimizing drug-receptor interactions.

Unexplored Avenues:

Asymmetric Synthesis and Catalysis: The development of catalytic, asymmetric methods to reduce the ketone to a chiral secondary alcohol is a largely unexplored area for this specific substrate. Such chiral alcohols could be valuable building blocks for complex natural products or pharmaceuticals.

Mechanistic Studies: Computational and experimental studies could elucidate how the electronic and steric effects of the 2,3-dimethyl substitution on the phenyl ring, combined with the cyclohexyl group, influence the ketone's reactivity compared to simpler analogs like cyclohexyl phenyl ketone. nih.gov This could provide fundamental insights useful for reaction design.

Novel Transformations: Exploring novel transition-metal-catalyzed cross-coupling and C-H activation reactions, using the ketone's carbonyl group as a directing group, could lead to new methods for functionalizing the aromatic ring or the cyclohexyl moiety in a site-selective manner.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBVCMBEIHFYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642595 | |

| Record name | Cyclohexyl(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-12-5 | |

| Record name | Cyclohexyl(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of Cyclohexyl 2,3 Dimethylphenyl Ketone

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl carbon of Cyclohexyl 2,3-dimethylphenyl ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity makes it susceptible to attack by various nucleophiles.

Aldol (B89426) Addition and Condensation:

This compound can undergo aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. libretexts.orgwikipedia.org In the presence of a base, the ketone can be deprotonated at the α-carbon of the cyclohexyl ring to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone (self-condensation) or a different aldehyde or ketone (crossed aldol condensation). youtube.compressbooks.pub

The initial product of this nucleophilic addition is a β-hydroxy ketone. This aldol addition product can subsequently undergo dehydration, often promoted by heat or acid/base catalysis, to yield an α,β-unsaturated ketone, a process known as aldol condensation. pressbooks.pubmagritek.com The formation of the conjugated system provides a thermodynamic driving force for the elimination of water.

The steric hindrance imposed by the bulky cyclohexyl and 2,3-dimethylphenyl groups may influence the rate and equilibrium of both the aldol addition and the subsequent condensation step.

Michael Addition:

The enolate derived from this compound can also participate in Michael additions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. srce.hrmasterorganicchemistry.com In this reaction, the enolate adds to the β-carbon of the Michael acceptor. youtube.com The resulting enolate intermediate is then protonated to afford the 1,5-dicarbonyl compound. masterorganicchemistry.com The choice of base and reaction conditions is crucial for controlling the outcome of the reaction and preventing competing side reactions.

Table 1: Key Features of Aldol and Michael Reactions

| Reaction | Nucleophile | Electrophile | Key Bond Formed | Initial Product | Final Product (if applicable) |

|---|---|---|---|---|---|

| Aldol Addition | Enolate of this compound | Carbonyl carbon of another aldehyde or ketone | C-C | β-hydroxy ketone | α,β-unsaturated ketone (condensation) |

| Michael Addition | Enolate of this compound | β-carbon of an α,β-unsaturated carbonyl compound | C-C | Enolate | 1,5-dicarbonyl compound |

Enolate Chemistry:

The formation of enolates is a critical aspect of the reactivity of this compound. bham.ac.uk The α-hydrogens on the cyclohexyl ring are acidic and can be removed by a suitable base to generate a resonance-stabilized enolate. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although in this symmetrical ketone, only one regioisomer is possible. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to achieve irreversible and quantitative enolate formation. mnstate.edu Once formed, the enolate can react with a variety of electrophiles, including alkyl halides (alkylation), aldehydes, and ketones (aldol reaction). mnstate.edu

Enamine Chemistry:

This compound can react with a secondary amine, such as pyrrolidine or morpholine, under acidic catalysis to form an enamine. wikipedia.orgmasterorganicchemistry.comyoutube.com Enamines are neutral, nucleophilic analogs of enolates and are useful intermediates in organic synthesis. masterorganicchemistry.com The enamine derived from this compound can react with electrophiles like alkyl halides and α,β-unsaturated carbonyl compounds. wikipedia.orgyoutube.com Subsequent hydrolysis of the resulting iminium ion intermediate regenerates the ketone functionality. youtube.com This sequence, known as the Stork enamine synthesis, provides a milder alternative to enolate alkylation and acylation. youtube.com

Table 2: Comparison of Enolate and Enamine Reactivity

| Species | Formation | Nucleophilicity | Common Electrophiles | Reaction Conditions |

|---|---|---|---|---|

| Enolate | Deprotonation with a base (e.g., LDA) mnstate.edu | High (anionic) | Alkyl halides, aldehydes, ketones mnstate.edu | Anhydrous, often cryogenic |

| Enamine | Reaction with a secondary amine and acid catalyst wikipedia.orgyoutube.com | Moderate (neutral) | Alkyl halides, α,β-unsaturated carbonyls wikipedia.orgyoutube.com | Mildly acidic, often with removal of water |

Oxidative and Reductive Transformations

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, Cyclohexyl(2,3-dimethylphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.orgorientjchem.org Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or amides. orientjchem.org Lithium aluminum hydride is a more powerful reducing agent and will also reduce a wider range of functional groups. archive.org Biocatalytic reductions using microorganisms have also been reported for similar ketones, offering high enantioselectivity. mdpi.com

Table 3: Common Reagents for Ketone Reduction

| Reagent | Formula | Reactivity | Typical Solvents | Work-up |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes and ketones orientjchem.org | Protic (e.g., ethanol, methanol) | Aqueous |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces most carbonyls archive.org | Aprotic (e.g., diethyl ether, THF) | Acidic aqueous |

While ketones are generally resistant to oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. The 2,3-dimethylphenyl group is also susceptible to oxidation, particularly at the benzylic positions of the methyl groups, under vigorous conditions. Specific oxidative reactions of the ketone moiety itself are less common but can be achieved under specific conditions, potentially leading to dicarboxylic acids or other cleavage products.

Carbon-Carbon Bond Cleavage and Rearrangement Pathways

Under certain conditions, this compound can undergo reactions involving the cleavage of carbon-carbon bonds or skeletal rearrangements. For instance, α-halogenated ketones can undergo the Favorskii rearrangement in the presence of a base, leading to a carboxylic acid derivative with a rearranged carbon skeleton. msu.edu Radical-mediated C-C bond cleavage of unstrained cyclohexanones has also been reported, offering a pathway to structurally diverse products. nih.gov Additionally, certain catalytic systems can promote the cleavage of the C-C bond between the carbonyl group and the aromatic ring or the cyclohexyl ring. dtu.dkresearchgate.netmdpi.comresearchgate.net The specific products of these reactions would depend on the reagents and conditions employed. Rearrangements of the cyclohexyl ring itself, such as ring contraction to a cyclopentyl system, can also be envisaged under radical conditions. nih.gov

Deacylative Processes in Aromatic Ketones

Deacylation, the removal of an acyl group, is a significant reaction pathway for aromatic ketones. This process is often facilitated by strong acids and is influenced by the substitution pattern on the aromatic ring. For instance, acylbenzenes with at least one ortho alkyl substituent can be cleaved in boiling phosphoric acid to yield the corresponding aromatic hydrocarbon and a carboxylic acid. acs.org The mechanism of acid-catalyzed deacylation involves the protonation of the ketone, followed by a rate-determining decomposition of the conjugate acid. acs.org

Recent advancements have introduced more versatile deacylative transformations. One such method utilizes an iridium/phosphine (B1218219) catalyst system, promoted by a hydrazine reagent and a 1,3-diene, to achieve C-C bond activation driven by the aromatization of an in situ-formed intermediate. nih.govresearchgate.netnih.gov This allows for the removal of the acyl group from various ketone substrates, which is then transformed into a pyrazole, while the remaining alkyl fragment can undergo further reactions. nih.govresearchgate.netnih.gov Another approach involves the transformation of aromatic ketones into aromatic esters through sequential Claisen and regioselective retro-Claisen condensations, which can then react with various nucleophiles in a one-pot process. chemrxiv.org

Furthermore, deacylative cross-coupling reactions have been developed where the acyl group of an aromatic ketone acts as a leaving group. This allows for the introduction of various functional groups at the ipso position on the aromatic ring, a challenging transformation due to the strength of the C(aryl)-C(acyl) bond. chemrxiv.org These methods often involve the conversion of the ketone to an intermediate like an oxime ester, which then undergoes coupling with nucleophiles catalyzed by transition metals like palladium. chemrxiv.org

Aromatization has been identified as a key thermodynamic driving force in many deacylative processes. nih.gov For instance, the condensation of ketones with reagents like N'-methylpicolinohydrazonamide (MPHA) forms a pre-aromatic intermediate. nih.govresearchgate.net Subsequent cleavage of this intermediate, often triggered by redox processes, leads to the formation of a carbon-centered radical that can be trapped or undergo further transformations. nih.govresearchgate.net

| Catalyst/Reagent System | Driving Force | Outcome of Acyl Group | Fate of Alkyl Fragment |

| Strong Acid (e.g., H2SO4, H3PO4) | Protonation and decomposition of conjugate acid | Forms a carboxylic acid | Forms an aromatic hydrocarbon |

| Iridium/phosphine, hydrazine, 1,3-diene | Aromatization of in situ formed pre-aromatic intermediate | Transformed into a pyrazole | Undergoes various transformations (e.g., homologation) nih.govresearchgate.netnih.gov |

| Base-mediated Claisen/retro-Claisen | Formation of a more stable ester intermediate | Converted to an ester | Remains attached to the aromatic ring initially, then can be coupled chemrxiv.org |

| Dual Nickel/Photoredox Catalysis with MPHA | Aromatization-driven oxidative cleavage | Removed as part of a heterocyclic intermediate | Forms an alkyl radical for subsequent C-C or C-heteroatom bond formation researchgate.net |

McLafferty Rearrangement in Ketone Systems

The McLafferty rearrangement is a characteristic fragmentation reaction observed in the mass spectrometry of carbonyl compounds, including ketones, that possess a γ-hydrogen atom. chemistrylearner.comwikipedia.orgdummies.com This process involves the transfer of a γ-hydrogen atom to the carbonyl oxygen through a six-membered ring transition state, followed by the cleavage of the β-carbon-carbon bond. chemistrylearner.comlibretexts.org The products of this rearrangement are a neutral alkene molecule and a resonance-stabilized enol radical cation, which is detected in the mass spectrum. chemistrylearner.comlibretexts.org The presence of a peak corresponding to this enol radical cation is a strong indicator of a carbonyl compound with an appropriate alkyl chain. chemistrylearner.comdummies.com

The favorability of the McLafferty rearrangement is due to the formation of a stable neutral molecule and a resonance-stabilized radical cation. libretexts.org This rearrangement can occur in a variety of carbonyl-containing molecules, such as aldehydes, esters, and carboxylic acids, in addition to ketones. uobasrah.edu.iq For ketones, the molecular ion peak ([M+]) is generally more prominent compared to aldehydes. chemistrylearner.com

In the context of cycloalkyl ketones, the intensity of the McLafferty rearrangement ion can be influenced by the ring size and strain. For instance, in a series of cycloalkylacetones, the intensity of the McLafferty rearrangement ion at m/z 58 was observed to increase with larger, less strained rings like cyclohexane. jst.go.jp Interestingly, for larger ring ketones such as cyclohexylacetone, a "McLafferty plus one" ion at m/z 59, resulting from a double hydrogen McLafferty rearrangement, can be surprisingly intense and even become the base peak. jst.go.jp This double hydrogen rearrangement is favored over the single hydrogen transfer at both high and low ionizing voltages. jst.go.jp

| Compound Type | Key Structural Requirement | Products | Spectrometric Observation |

| General Ketones | Presence of a γ-hydrogen atom | Neutral alkene and an enol radical cation chemistrylearner.comlibretexts.org | Peak corresponding to the enol radical cation chemistrylearner.com |

| Cycloalkylacetones | Larger, less strained rings | McLafferty ion (m/z 58) and "McLafferty plus one" ion (m/z 59) jst.go.jp | Increased intensity of the McLafferty ion with ring size jst.go.jp |

Electrophilic Reactivity of the Aromatic and Cyclohexyl Moieties

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged, delocalized cyclohexadienyl cation, also known as an arenium ion or σ-complex, followed by the loss of a proton to restore aromaticity. wikipedia.orgpitt.edu

The reactivity of the aromatic ring and the orientation of the incoming electrophile are significantly influenced by the substituents already present on the ring. libretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. libretexts.orgyoutube.com

Activating groups increase the rate of electrophilic aromatic substitution compared to benzene. They donate electron density to the ring, making it more nucleophilic and stabilizing the cationic intermediate. wikipedia.org Examples include alkyl groups, hydroxyl groups (-OH), and amino groups (-NH2). youtube.com These groups are typically ortho/para-directors because they can further stabilize the intermediate through resonance when the electrophile attacks at these positions. wikipedia.orgorganicchemistrytutor.com

Deactivating groups decrease the reaction rate relative to benzene. They withdraw electron density from the ring, making it less nucleophilic and destabilizing the cationic intermediate. wikipedia.org Most deactivating groups are meta-directors, as the meta position is the least deactivated. youtube.comlibretexts.org Examples include nitro groups (-NO2), carbonyl groups (-COR), and sulfonyl groups (-SO3H). youtube.com Halogens are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho/para-directing because their lone pairs can stabilize the intermediate via resonance. youtube.comlibretexts.org

| Substituent Type | Electronic Effect | Directing Influence | Examples |

| Activating | Electron-donating | Ortho, Para | -CH3, -OH, -NH2 youtube.com |

| Deactivating | Electron-withdrawing | Meta (most) | -NO2, -COR, -SO3H youtube.com |

| Deactivating (Halogens) | Inductively withdrawing, resonance donating | Ortho, Para | -F, -Cl, -Br, -I youtube.comlibretexts.org |

Functionalization of the Cyclohexyl Ring

The cyclohexyl ring of this compound can undergo various functionalization reactions. The presence of the ketone functionality allows for reactions at the carbonyl carbon and the adjacent α- and β-positions.

One approach to functionalize the cyclohexyl ring is through the merger of photoredox and organocatalysis, enabling the direct β-functionalization of cyclic ketones with aryl ketones. scispace.com This method involves the generation of a diaryl oxymethyl or aryl-alkyl oxymethyl radical via single-electron reduction of a ketone, which then combines with a β-enaminyl radical formed from the cyclohexanone derivative. scispace.com This process leads to the formation of γ-hydroxyketone adducts. scispace.com

Another strategy involves a sequential C-H/C-C functionalization for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, a principle that can be extended to cyclohexyl systems. nih.gov This involves an initial C-H functionalization to generate an intermediate that then undergoes a palladium-catalyzed C-C cleavage and functionalization to introduce various aryl, heteroaryl, alkenyl, and alkynyl groups. nih.gov

The direct asymmetric alkylation of cyclic ketones is another important transformation. This can be achieved through various catalytic systems, including chiral phosphoric acids, which can catalyze the alkylation of ketones with alcohols, and bifunctional amine-thiourea organocatalysts for Michael additions to nitroolefins. nih.gov

Furthermore, the cyclohexane ring itself can be prepared through methods such as the hydrogenation of phenol or the oxidation of cyclohexane. dcu.ie The stereochemistry of reactions on the cyclohexyl ring is crucial, as adjacent substituents can achieve specific spatial arrangements, influencing the outcome of reactions like eliminations, which often require an anti-periplanar geometry. wikipedia.org

Stereochemical Control and Asymmetric Transformations

Enantioselective Catalysis (e.g., asymmetric Grignard additions to ketones)

The enantioselective addition of organometallic reagents, such as Grignard reagents, to ketones is a powerful method for the synthesis of chiral tertiary alcohols. nih.gov Achieving high levels of stereocontrol in these reactions is a significant challenge due to the steric hindrance around the ketone carbonyl group. researchgate.net

One successful approach involves the use of chiral ligands to modulate the reactivity and stereoselectivity of the Grignard reagent. A notable example is the development of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH). nih.gov These ligands have been shown to be effective in promoting the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols with enantiomeric excesses (ee) up to 95%. nih.gov The modular nature of these ligands allows for the synthesis of a broad range of structurally diverse chiral tertiary alcohols.

Another strategy employs BINOL (1,1'-bi-2-naphthol) derivatives as chiral ligands. Specifically, a BINOL derivative with alkyl chains at the 3,3'-positions has been shown to catalyze the direct asymmetric addition of aryl Grignard reagents to aryl alkyl ketones. acs.org This method provides access to tertiary diaryl alcohols in high yields and enantioselectivities without the need for other metal sources. acs.org The interaction between the aromatic ketone and the Grignard reagent, potentially through π-π stacking, appears to be important for achieving high stereoselectivity. acs.org

The development of catalytic enantioselective alkyl and aryl additions to ketones has also been advanced by the use of organozinc reagents, which can be prepared in situ from commercially available Grignard reagents or arylboronic acids. Chiral phosphoramide ligands have been found to be essential for promoting these addition reactions, leading to high yields and enantioselectivities.

The stereochemical outcome of nucleophilic additions to cyclic ketones like cyclohexanone is influenced by a combination of steric and electronic factors. researchgate.net Steric hindrance generally favors equatorial attack of the nucleophile, while electronic effects, such as the donation from C-C and C-H σ-bonds of the cyclohexanone ring into the forming σ* orbital, can favor axial attack. researchgate.net

| Ligand/Catalyst System | Grignard Reagent Type | Ketone Substrate | Outcome |

| Biaryl ligands from 1,2-DACH | Aliphatic and Aromatic | Various Ketones | Highly enantioenriched tertiary alcohols (up to 95% ee) nih.gov |

| 3,3'-Alkyl-BINOL derivative | Aryl | Aryl Alkyl Ketones | Tertiary diaryl alcohols in high yields and enantioselectivities acs.org |

| Chiral Phosphoramide Ligands | Organozinc (from Grignard) | Aldehydes and Ketones | High yields and high enantioselectivities |

Diastereoselective Transformations

Following a comprehensive review of available scientific literature, no specific research findings or detailed studies on the diastereoselective transformations of this compound were identified. While the principles of diastereoselective reactions are well-established in organic chemistry for a wide range of ketones, specific experimental data, including reaction conditions, catalyst systems, and resulting diastereomeric ratios for this particular compound, are not present in the currently accessible body of research.

However, without specific studies on this compound, any discussion of its behavior in diastereoselective transformations would be purely speculative. Authoritative and scientifically accurate content, as per the user's request, cannot be generated in the absence of direct research on this compound.

Therefore, this section remains devoid of detailed research findings and data tables due to the lack of available information in the scientific domain.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 2,3 Dimethylphenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Cyclohexyl 2,3-dimethylphenyl ketone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments facilitates a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integration values (proton count). The expected chemical shifts are influenced by the electron-donating methyl groups on the phenyl ring and the anisotropic effect of the carbonyl group.

The aromatic region of the spectrum is anticipated to display signals corresponding to the three protons on the 2,3-disubstituted phenyl ring. These protons are expected to exhibit complex splitting patterns due to their coupling with each other. The proton at the C6 position, being ortho to the carbonyl group, would likely appear at the most downfield position in the aromatic region.

The aliphatic region will be characterized by the signals from the cyclohexyl ring protons and the two methyl groups. The methine proton at the C1' position of the cyclohexyl ring, being directly attached to the carbonyl group, is expected to be the most deshielded of the cyclohexyl protons. The remaining methylene (B1212753) protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region. The two methyl groups on the phenyl ring are expected to appear as distinct singlets, with their chemical shifts influenced by their position relative to the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | d | 1H | H-6 |

| ~7.15 | t | 1H | H-5 |

| ~7.05 | d | 1H | H-4 |

| ~3.20 | tt | 1H | H-1' |

| ~2.30 | s | 3H | 2-CH₃ |

| ~2.25 | s | 3H | 3-CH₃ |

| ~1.80-1.90 | m | 2H | Cyclohexyl-H |

| ~1.65-1.75 | m | 2H | Cyclohexyl-H |

| ~1.20-1.45 | m | 6H | Cyclohexyl-H |

Note: Predicted data is based on analogous structures and theoretical chemical shift calculations. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing above 200 ppm. The aromatic carbons will resonate in the region of approximately 125-140 ppm. The presence of the two methyl substituents and the cyclohexyl ketone group will lead to distinct signals for each of the six aromatic carbons.

The aliphatic region will contain the signals for the cyclohexyl ring carbons and the two methyl group carbons. The methine carbon of the cyclohexyl ring (C-1') will be the most downfield of the aliphatic signals due to its proximity to the carbonyl group. The remaining cyclohexyl methylene carbons and the two methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O |

| ~138 | Aromatic C-1 |

| ~137 | Aromatic C-2 |

| ~135 | Aromatic C-3 |

| ~130 | Aromatic C-6 |

| ~128 | Aromatic C-5 |

| ~125 | Aromatic C-4 |

| ~45 | Cyclohexyl C-1' |

| ~29 | Cyclohexyl C-2'/C-6' |

| ~26 | Cyclohexyl C-3'/C-5' |

| ~25 | Cyclohexyl C-4' |

| ~20 | 2-CH₃ |

| ~16 | 3-CH₃ |

Note: Predicted data is based on analogous structures and theoretical chemical shift calculations. Actual experimental values may vary.

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the cyclohexyl ring and the coupling between the aromatic protons.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. In this case, two primary alpha-cleavage pathways are possible: loss of the cyclohexyl radical or loss of the 2,3-dimethylphenyl radical. This would result in the formation of the 2,3-dimethylbenzoyl cation and the cyclohexylcarbonyl cation, respectively. Another characteristic fragmentation for aromatic ketones is the formation of a tropylium (B1234903) ion through rearrangement and fragmentation.

Table 3: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment |

| 216 | [M]⁺• (Molecular Ion) |

| 133 | [C₉H₉O]⁺ (2,3-dimethylbenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation from rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Note: Predicted data based on established fragmentation patterns of similar ketones.

While EI-MS is excellent for providing structural information through fragmentation, it can sometimes lead to the absence of a molecular ion peak for certain compounds. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are less energetic and typically produce a protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent ion at m/z 217, corresponding to the protonated molecule. ESI, coupled with tandem mass spectrometry (MS/MS), can also be used to induce fragmentation of the protonated molecule in a controlled manner, providing further structural insights. The use of derivatization agents can enhance the ionization efficiency of ketones in ESI-MS, which can be beneficial for quantitative analysis.

Infrared (IR) Spectroscopy for Carbonyl Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. In the analysis of this compound, IR spectroscopy is particularly crucial for confirming the presence and electronic environment of the carbonyl (C=O) group.

The position of the carbonyl stretching vibration in an IR spectrum is highly sensitive to the molecular structure. For saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm⁻¹. libretexts.orgorgchemboulder.com However, when the carbonyl group is conjugated with an aromatic ring, as in this compound, the absorption is shifted to a lower wavenumber. This shift is due to the delocalization of π-electrons between the carbonyl group and the phenyl ring, which imparts a partial single-bond character to the C=O bond, thereby weakening it and lowering the energy required for the stretching vibration. jove.comspectroscopyonline.compg.edu.pl

For aromatic ketones, this C=O stretching band is typically observed in the range of 1685-1666 cm⁻¹. orgchemboulder.com The presence of a strong absorption band in this region for this compound would be a definitive indicator of the conjugated carbonyl functional group. In addition to the prominent carbonyl stretch, the IR spectrum would also display characteristic C-H stretching vibrations for the aromatic and cyclohexyl moieties. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. uobabylon.edu.iq

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ketone (Conjugated C=O) | C=O Stretch | 1685 - 1666 | Strong |

| Saturated Aliphatic Ketone (Non-conjugated C=O) | C=O Stretch | ~1715 | Strong |

| Aromatic Ring | =C–H Stretch | 3100 - 3000 | Weak to Medium |

| Cyclohexyl Group | –C–H Stretch | 3000 - 2850 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination (e.g., for related ketone complexes)

A single-crystal X-ray study of Cyclohexyl phenyl ketone revealed several key structural features that are anticipated to be present in its 2,3-dimethyl substituted analog. researchgate.netresearchgate.net The study showed that the carbonyl (C=O) bond and the adjacent phenyl ring are essentially coplanar. This planarity maximizes the orbital overlap for electronic conjugation. researchgate.netresearchgate.net

Furthermore, the cyclohexyl ring adopts a stable chair conformation. The plane of the cyclohexyl ring was found to be oriented at a significant angle relative to the plane of the phenyl ring, with a reported dihedral angle of 55.48°. researchgate.netresearchgate.net This twisted orientation minimizes steric hindrance between the bulky cyclohexyl group and the phenyl ring. It is expected that the addition of two methyl groups on the phenyl ring in this compound would likely increase this steric hindrance, potentially leading to an even greater dihedral angle between the ring systems.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Aromatic ketones like this compound exhibit characteristic absorptions in the UV region resulting from the promotion of electrons from lower to higher energy orbitals. Two principal transitions are observed: a low-intensity n → π* transition and a high-intensity π → π* transition. jove.comhnue.edu.vn

The n → π* transition involves an electron from a non-bonding orbital (n) on the carbonyl oxygen being excited to an anti-bonding π* orbital. For simple ketones, this occurs around 280-300 nm. uobabylon.edu.iqhnue.edu.vn The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Conjugation with the 2,3-dimethylphenyl ring shifts these absorptions to longer wavelengths (a bathochromic shift), typically placing them within the observable range of UV-Vis spectrometers. jove.comutoronto.ca Data for the closely related Cyclohexyl phenyl ketone, available in the NIST Chemistry WebBook, can provide an estimate for the expected absorption maxima. nist.govnist.gov

| Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | ~220 - 250 nm | High (8,000 - 20,000) | Allowed transition, high intensity. |

| n → π | ~280 - 300 nm | Low (10 - 100) | Symmetry-forbidden transition, low intensity. |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This makes Raman spectroscopy particularly effective for observing non-polar or symmetric bonds that are weak or silent in IR spectra.

Computational Chemistry and Theoretical Studies of Cyclohexyl 2,3 Dimethylphenyl Ketone Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic structure and energetic landscape of a molecule. These methods are fundamental in predicting molecular properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. chemrxiv.org It is frequently employed to determine various chemical reactivity parameters. For a molecule like Cyclohexyl 2,3-dimethylphenyl ketone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its structural and reactivity properties. chemrxiv.orgresearchgate.net

A comprehensive DFT analysis would involve optimizing the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, key electronic properties can be calculated. These properties help in understanding the molecule's reactivity and kinetic stability. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. chemrxiv.org The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. youtube.com

Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and intramolecular interactions that contribute to molecular stability. chemrxiv.orgacs.org Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's behavior in chemical reactions. chemrxiv.orgacs.org A study on 2-[(2,3-dimethylphenyl)amino]benzoic acid utilized DFT to calculate optimized molecular geometry and perform vibrational analysis, showcasing the applicability of these methods to the 2,3-dimethylphenyl moiety. youtube.com

Table 1: Key Electronic Properties Calculable by DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Chemical Potential (µ) | A measure of the escaping tendency of an electron from a stable system. | Related to electronegativity. chemrxiv.org |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates greater stability. chemrxiv.org |

| Global Softness (S) | The reciprocal of chemical hardness. | Indicates the capacity of a molecule to receive electrons. chemrxiv.org |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of a molecule. chemrxiv.org |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. These methods can provide highly accurate results, though they are often more computationally demanding than DFT. An example of an ab initio method is the Møller-Plessett second-order perturbation theory (MP2), which has been used for molecular modeling studies to determine stable conformations. ccsenet.org For this compound, high-level ab initio calculations could be employed to refine the energetic and structural data obtained from DFT, providing a more precise understanding of its properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

The three-dimensional structure of this compound is largely determined by the conformations of its constituent cyclohexyl and dimethylphenyl groups. The cyclohexyl ring is known to adopt a stable chair conformation to minimize angular and torsional strain. libretexts.org In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Generally, bulkier groups prefer the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.org

For the 2,3-dimethylphenyl group, the presence of two methyl groups on the phenyl ring will influence its rotational orientation relative to the ketone group. Steric clashes between the methyl groups and the cyclohexyl ring or the carbonyl oxygen can restrict rotation around the bond connecting the phenyl ring to the ketone. Computational conformational analysis would involve systematically rotating key bonds and calculating the energy of each resulting conformer to identify the lowest-energy (most stable) structures.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This methodology is crucial in drug discovery for predicting the binding mode and affinity of a small molecule within the active site of a biological target. nih.govjscimedcentral.com The process involves two main steps: sampling the conformational space of the ligand within the receptor's binding site and then ranking these conformations using a scoring function. nih.gov

The core components of a docking methodology are the search algorithm and the scoring function. nih.govresearchgate.net The search algorithm generates a variety of ligand poses, while the scoring function estimates the binding free energy for each pose. frontiersin.org To account for the dynamic nature of molecules, docking can be performed with varying levels of flexibility, from treating both ligand and receptor as rigid bodies to allowing full flexibility for the ligand and partial flexibility for the receptor's side chains in the active site. jscimedcentral.comnih.gov For a compound like this compound, molecular docking could be used to hypothetically screen its interaction with various enzyme active sites, providing predictions about its potential biological activity.

Theoretical Prediction of Reactivity and Selectivity

Computational methods can predict how and where a molecule is likely to react. For aromatic ketones, reactivity is often centered around the carbonyl group and the aromatic ring. The presence of activating (dimethyl) and other (cyclohexylcarbonyl) groups on the phenyl ring influences the regioselectivity of electrophilic aromatic substitution reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the reactivity and selectivity of chemical reactions. ucsb.eduwikipedia.orgacs.orglibretexts.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The energies of these frontier orbitals and their spatial distribution are critical in determining the feasibility and outcome of a reaction.

In the context of this compound, FMO theory can be applied to understand its behavior in various reactions, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the dimethylphenyl ring. The energy of the LUMO, which is primarily localized on the carbonyl carbon, indicates the compound's susceptibility to nucleophilic attack. A lower LUMO energy corresponds to a higher electrophilicity of the carbonyl carbon. Conversely, the HOMO energy reflects the molecule's ability to donate electrons. The distribution of the HOMO across the aromatic ring can help predict the regioselectivity of electrophilic substitution reactions.

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.50 | 2,3-dimethylphenyl ring |

| LUMO | -1.20 | Carbonyl group (C=O) |

| HOMO-1 | -9.10 | Cyclohexyl ring |

| LUMO+1 | 0.50 | 2,3-dimethylphenyl ring |

Transition State Analysis and Reaction Coordinate Determination

Understanding the mechanism of a chemical reaction requires a detailed knowledge of the transition state—the highest energy point along the reaction pathway that connects reactants to products. Computational methods, particularly density functional theory (DFT), are invaluable for locating and characterizing transition states. orientjchem.orgresearchgate.netmdpi.com This analysis provides crucial information about the activation energy of a reaction, which is a key determinant of its rate.

For reactions involving this compound, such as its reduction to the corresponding alcohol, transition state analysis can elucidate the step-by-step mechanism. By modeling the approach of a reducing agent (e.g., a hydride) to the carbonyl carbon, chemists can compute the geometry of the transition state and its energy relative to the reactants. The reaction coordinate, which represents the progress of the reaction, can then be mapped out, providing a complete energy profile of the transformation.

Detailed computational studies on the transition states of reactions specifically involving this compound are not present in the provided search results. However, a hypothetical set of activation energies for a generic reaction of this ketone is presented in Table 2. These values illustrate how computational analysis can quantify the energetic barriers of different reaction pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Hydride addition to carbonyl | 15.5 | DFT (B3LYP/6-31G) |

| Protonation of carbonyl oxygen | 8.2 | DFT (B3LYP/6-31G) |

| Enolate formation | 22.1 | DFT (B3LYP/6-31G*) |

Solvent Effects and Catalytic Cycle Modeling

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even its mechanism. emerginginvestigators.orgresearchgate.netacs.org Computational chemistry offers tools to model these solvent effects, either by treating the solvent as a continuous medium (implicit solvation models) or by including individual solvent molecules in the calculation (explicit solvation models). These models can account for factors such as polarity, hydrogen bonding, and specific solvent-solute interactions.

For this compound, the choice of solvent can influence the stability of reactants, products, and transition states. For instance, in a polar solvent, the polar carbonyl group will be stabilized, which can affect the thermodynamics and kinetics of reactions involving this group. Computational modeling can predict these effects and help in the rational selection of a solvent to optimize a desired reaction outcome.

Furthermore, many reactions involving ketones are catalyzed. Computational modeling is instrumental in elucidating the mechanisms of catalytic cycles. acs.orgacs.orgresearchgate.netrsc.org For a reaction like the hydrogenation of this compound, each step of the catalytic cycle—including substrate binding, insertion reactions, and product release—can be modeled to understand the role of the catalyst and to identify the rate-determining step.

Specific data on solvent effects and catalytic cycle modeling for this compound is not available in the provided search results. Table 3 presents hypothetical data illustrating how the reaction rate constant for a generic reaction of this ketone might vary with the solvent, as predicted by computational models.

| Solvent | Dielectric Constant | Predicted Relative Rate Constant (k_rel) |

|---|---|---|

| Hexane | 1.9 | 1.0 |

| Dichloromethane | 9.1 | 5.4 |

| Ethanol | 24.6 | 12.8 |

| Water | 80.1 | 25.2 |

Advanced Synthetic Applications and Derivatization Strategies for Cyclohexyl 2,3 Dimethylphenyl Ketone

Utilization as a Versatile Synthetic Intermediate

The reactivity of the carbonyl group and the potential for functionalization on both the cyclohexyl and dimethylphenyl rings make Cyclohexyl 2,3-dimethylphenyl ketone a valuable starting point for the synthesis of diverse molecular structures. researchgate.net Organic building blocks are functionalized molecules that form the basic components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com

Building Block for Complex Organic Architectures (e.g., heterocycles)

Aryl ketones are highly attractive precursors for the synthesis of aromatic heterocycles, which are core structures in many natural products and pharmaceutical drugs. nih.gov The carbonyl group of this compound can participate in a variety of cyclization and condensation reactions to form heterocyclic rings. Methodologies using aryl methyl ketones as starting materials have been developed for synthesizing 5- and 6-membered rings as well as fused poly-heterocyclic systems. nih.gov

The ketone can serve as an electrophile in reactions with various nucleophiles, leading to the formation of nitrogen, oxygen, or sulfur-containing heterocycles. For instance, condensation reactions with amines or hydrazines can yield imines or hydrazones, which can then undergo further intramolecular reactions to form rings. Propane phosphonic acid anhydride (B1165640) (T3P) has been shown to be an effective reagent for promoting the condensation of ketones with NH-heterocycles to furnish N-alkenylated heterocycles. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aryl Ketone Precursors

| Heterocycle Class | General Precursors | Synthetic Strategy |

|---|---|---|

| Indoles | Aryl ketone, Aniline derivatives | Fischer indole (B1671886) synthesis or related cyclizations |

| Quinolines | Aryl ketone, Amino compounds | Friedländer annulation or similar condensation reactions |

| Pyrimidines | Aryl ketone, Amidines | Condensation and cyclization |

| Thiophenes | Aryl ketone, Sulfur source | Gewald reaction or other sulfur-incorporating cyclizations |

These established synthetic routes highlight the potential of this compound as a foundational element for creating diverse and complex heterocyclic libraries for various applications, including medicinal chemistry.

Precursor for Advanced Materials (e.g., functionalized polymers via related ketones)

Aryl ketones are key monomers in the synthesis of high-performance polymers, most notably poly(aryl ether ketone)s (PAEKs). These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties. While direct polymerization of this compound itself may not be common, its structural motifs are relevant to the design of functionalized polymers.

The synthesis of PAEKs typically involves a nucleophilic aromatic substitution polycondensation reaction between an activated aromatic dihalide (often containing a ketone group) and a bisphenoxide monomer. tandfonline.com By incorporating specific ketone structures into the polymer backbone, researchers can fine-tune properties such as solubility, processability, and dielectric constant. tandfonline.com For example, introducing bulky side groups can increase the free volume of the material, leading to a lower dielectric constant, which is desirable for applications in microelectronics. tandfonline.com The cyclohexyl and dimethylphenyl groups of the title compound are examples of such bulky moieties that could be incorporated into polymer design to modify material properties.

Chemical Derivatization for Functional Enhancement and Analysis

The chemical modification of this compound can unlock new functionalities or facilitate its analysis. These derivatizations target the carbonyl group to either transform it into a different functional group or to attach a chiral auxiliary for stereochemical studies.

Transformation into Other Functional Groups (e.g., esters)

The conversion of ketones into esters is a fundamental transformation in organic synthesis. Several methods are available for this conversion, with the Baeyer-Villiger oxidation being a classic example. This reaction involves treating the ketone with a peracid, which inserts an oxygen atom adjacent to the carbonyl group. chemistrysteps.comoup.com The migratory aptitude of the groups attached to the carbonyl determines the final ester product; typically, more substituted groups migrate preferentially. chemistrysteps.com

Other modern methods have been developed to achieve this transformation under different conditions. These include copper-catalyzed aerobic oxidative esterification, which allows for the conversion of various ketones into esters using air as the oxidant. acs.org Electrocatalytic methods have also been reported for the transformation of methyl ketones into methyl esters. oup.com

Table 2: Selected Methods for the Conversion of Ketones to Esters

| Method | Reagents | Key Features |

|---|---|---|

| Baeyer-Villiger Oxidation | Peracids (e.g., m-CPBA) | Classic, reliable method; regioselectivity depends on migratory aptitude. chemistrysteps.comoup.com |

| Copper-Catalyzed Aerobic Oxidation | Copper catalyst, Air | Uses air as the oxidant; operates under neutral conditions. acs.org |

| C-C Bond Cleavage via Pyridinium (B92312) Iodide | I₂, Pyridine, K₂CO₃, CuO | Direct conversion of aromatic ketones to arenecarboxylic esters. oup.com |

These synthetic strategies allow for the transformation of this compound into the corresponding cyclohexyl 2,3-dimethylbenzoate (B1232805) or 2,3-dimethylphenyl cyclohexanecarboxylate, depending on the migratory aptitude of the cyclohexyl and dimethylphenyl groups.

Chiral Derivatization for Enantiomeric Analysis

When a ketone possesses a chiral center, determining the enantiomeric composition is crucial. Analytical techniques like NMR spectroscopy and standard HPLC cannot typically distinguish between enantiomers. wikipedia.org To overcome this, chiral derivatizing agents (CDAs) are employed. A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can be distinguished and quantified by standard chromatographic or spectroscopic methods. wikipedia.org

For ketones, derivatization often involves reaction at the carbonyl group. For example, chiral hydrazines can react with ketones to form diastereomeric hydrazones, which can then be separated by HPLC. psu.edu The key requirements for an effective CDA are that it must be enantiomerically pure and the derivatization reaction must proceed to completion without causing racemization of the analyte. wikipedia.org This approach converts the analytical challenge of separating enantiomers into the more straightforward task of separating diastereomers.

Formation of Co-ordination Complexes for Catalysis

Ketones and aldehydes can act as ligands, binding to transition metals to form coordination complexes. wikipedia.orgacs.org These complexes are of interest in organometallic chemistry and can serve as catalysts in various organic transformations. acs.org Ketones typically bind to metal centers in one of two modes:

η¹-O-bonded: The oxygen atom's lone pair donates to a Lewis-acidic metal center. This mode is common for higher valence state metals. wikipedia.org

η²-C,O-bonded: The carbonyl group's π-system coordinates to a low-valence, electron-rich metal center, similar to how an alkene coordinates. wikipedia.org

Complexes derived from ketones have been successfully employed as catalysts, particularly in hydrogenation and transfer hydrogenation reactions. tandfonline.com For example, ruthenium, rhodium, and iridium complexes featuring ketone-derived ligands have been used to catalyze the reduction of other ketones to alcohols. tandfonline.com The formation of a coordination complex with a metal like zinc can also facilitate catalytic processes such as hydroboration. nih.gov The structure of this compound could be used to synthesize novel metal complexes, where the electronic and steric properties of the ligand could be tuned to influence the activity and selectivity of the resulting catalyst.

Development of Novel Reaction Sequences

The strategic design of synthetic routes that maximize efficiency while minimizing environmental impact is a cornerstone of modern organic chemistry. For a structurally distinct molecule such as this compound, the development of novel reaction sequences, including cascade and domino reactions, alongside the integration of green chemistry principles, offers significant potential for advanced derivatization and application. While specific literature on such sequences for this exact ketone is not abundant, established principles and analogous reactions provide a strong framework for proposing advanced synthetic strategies.

Cascade and Domino Reactions

Cascade and domino reactions, in which a series of intramolecular or intermolecular transformations occur in a single pot without the isolation of intermediates, represent a highly efficient approach to increasing molecular complexity. acs.org For this compound, its core structure is amenable to initiating or participating in such sequences.

A hypothetical yet plausible cascade reaction could commence with the functionalization of the cyclohexyl ring, followed by an intramolecular cyclization involving the aromatic portion. For instance, an initial enantioselective α-functionalization of the ketone could be followed by a series of transformations leading to complex polycyclic structures.

Another potential domino reaction could involve the ketone as a Michael acceptor after an initial condensation reaction. The reaction of this compound with a suitable enolate could initiate a sequence of bond-forming events, leading to highly substituted and structurally diverse products. Such sequences are well-documented for other aryl ketones and 1,3-dicarbonyl compounds. organic-chemistry.orgacs.orgnih.govnih.gov For example, a base-promoted reaction with a 1,3-dicarbonyl compound could proceed through a Michael addition, followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to yield a novel carbocyclic or heterocyclic framework.

A proposed domino reaction sequence is outlined in the table below, illustrating a potential pathway to a more complex molecular architecture starting from this compound.

Table 1: Hypothetical Domino Reaction of this compound

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound, Malononitrile | Base (e.g., Piperidine), Toluene, Reflux | Knoevenagel condensation product | Knoevenagel Condensation |

| 2 | Knoevenagel condensation product, Dimethyl acetylenedicarboxylate | - | Michael adduct | Michael Addition |

| 3 | Michael adduct | Heat | Cyclized product | Intramolecular Cyclization |

Furthermore, cascade reactions involving an initial Friedel-Crafts acylation to form the ketone, followed by in-situ cyclization, have been reported for related systems. nih.govresearchgate.net This approach could be adapted to generate derivatives of this compound with fused ring systems in a single synthetic operation.

Green Chemistry Principles in Application

The application of green chemistry principles to the synthesis and derivatization of this compound is crucial for developing sustainable and environmentally benign processes. A primary focus is the initial synthesis of the ketone, which is likely achieved through a Friedel-Crafts acylation of 1,2-dimethylbenzene with cyclohexanecarbonyl chloride.

Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), leading to significant waste generation and difficulties in catalyst separation and recovery. researchgate.net Green chemistry approaches aim to replace these with more sustainable alternatives.

Catalysis: The use of solid acid catalysts, such as zeolites (e.g., HY, HBeta), clays, or metal oxides (e.g., Fe₂O₃/HY), can offer significant advantages. rsc.org These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, thereby reducing waste. researchgate.netrsc.org Iron oxide supported on HY zeolite, for instance, has been shown to be an efficient and reusable catalyst for the acylation of m-xylene (B151644) with benzoyl chloride, achieving high conversion and selectivity. rsc.org

Solvent Choice: The replacement of hazardous and volatile organic solvents with greener alternatives is a key principle of green chemistry. Solvent-free reaction conditions, where one of the reactants acts as the solvent, or the use of microwave irradiation to accelerate the reaction without a solvent, are highly desirable. tandfonline.comtandfonline.comclockss.org For the synthesis of aryl ketones, solvent-free methods using Lewis acids under microwave irradiation have been shown to be rapid and efficient. tandfonline.comtandfonline.com

The following table compares a traditional versus a green chemistry approach for the synthesis of this compound.

Table 2: Comparison of Traditional and Green Synthetic Approaches for this compound

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic amount of a solid acid (e.g., Fe₂O₃/HY zeolite) rsc.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) or excess arene | Solvent-free or high-boiling, non-toxic solvent tandfonline.comclockss.org |

| Reaction Conditions | Often requires harsh conditions and generates corrosive byproducts | Milder conditions, potentially microwave-assisted tandfonline.com |

| Work-up | Aqueous quench, leading to large volumes of acidic waste | Simple filtration to recover the catalyst |

| Atom Economy | Lower, due to stoichiometric catalyst use | Higher, due to catalytic process |

| Environmental Impact | High | Significantly Reduced |

By integrating these green chemistry principles, the synthesis and subsequent derivatization of this compound can be made more efficient, cost-effective, and environmentally responsible.

Conclusion and Future Research Directions

Summary of Current Research Landscape for Cyclohexyl 2,3-dimethylphenyl Ketone

The current body of scientific literature on this compound is notably sparse. Its existence is confirmed through its unique CAS number, 898769-12-5, and it is listed in the catalogs of several chemical suppliers. The fundamental molecular formula is established as C15H20O, with a corresponding molecular weight of approximately 216.32 g/mol .

However, beyond these basic identifiers, there is a significant dearth of published research. A comprehensive search of scientific databases reveals a lack of studies detailing its synthesis, spectroscopic characterization, physical and chemical properties, or potential applications. While general methods for the synthesis of aromatic ketones are well-established, such as Friedel-Crafts acylation, specific methodologies and their efficiencies for the preparation of this compound have not been documented. Similarly, no experimental data regarding its melting point, boiling point, solubility, or spectroscopic data (NMR, IR, Mass Spectrometry) are readily available in the public domain.

This lack of information suggests that this compound has not been a primary focus of academic or industrial research to date. The reasons for this could be manifold, including the commercial availability and established applications of its isomers or other structurally similar ketones.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O |

| Molecular Weight | 216.32 g/mol |

| CAS Number | 898769-12-5 |

Identification of Promising Unexplored Research Avenues

The current void in the understanding of this compound presents a fertile ground for future research endeavors. Several key areas warrant investigation:

Spectroscopic and Physicochemical Characterization: Thorough characterization of the compound is essential. This would involve detailed analysis using modern spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, to unequivocally confirm its structure. Determination of its fundamental physicochemical properties, such as melting point, boiling point, and solubility in various solvents, is also a crucial and unexplored area.

Pharmacological Screening: Many ketone-containing compounds exhibit biological activity. A broad-based pharmacological screening of this compound could uncover potential applications in medicinal chemistry. Its structural similarity to other pharmacologically active ketones might suggest specific therapeutic areas to explore.

Materials Science Applications: The properties of the cyclohexyl and dimethylphenyl moieties could impart unique characteristics to polymers or other materials if this ketone were to be used as a monomer or an additive. Research into its potential incorporation into novel materials is a worthwhile pursuit.

Catalysis: The ketone functionality could serve as a ligand for metal catalysts. Investigating the potential of this compound and its derivatives in catalysis could open up new applications in synthetic chemistry.

Broader Impact on Organic Synthesis and Chemical Sciences

The exploration of a relatively unknown molecule like this compound can have a significant impact on the chemical sciences. The development of novel synthetic routes could lead to more efficient or greener methods for the production of aromatic ketones in general. A deeper understanding of its reactivity could contribute to the fundamental knowledge of structure-activity relationships.

Q & A

Q. Q1. What synthetic routes are available for Cyclohexyl 2,3-dimethylphenyl ketone, and how can reaction conditions be optimized?

Basic Method : The Shapiro reaction is a key method for synthesizing dienes from ketones via trisylhydrazones. For example, cyclohexyl methyl ketone trisylhydrazone undergoes selective deprotonation and coupling to form dienes (e.g., 4b in 72% yield), but ethyl analogs fail due to steric hindrance . Optimize by controlling temperature (e.g., reflux for sluggish couplings) and selecting substrates with minimal steric bulk. Advanced Consideration : Epoxidation methods using ketone/H₂O₂ mixtures may apply, where cyclohexyl phenyl ketone derivatives act as catalysts. Adjust ketone structure and peroxide equivalents to balance reactivity and selectivity .

Structural Characterization

Q. Q2. What advanced techniques validate the structure of this compound?

Core Methods :

- NMR Spectroscopy : Detect methyl groups on tertiary/quaternary carbons (e.g., doublets collapsing to singlets after H/D exchange) and α,β-unsaturated ketone signals .

- X-Ray Crystallography : Resolve cyclohexyl and aryl conformations, as demonstrated for glycol 5 derived from ketone oxidation .

- Chemical Degradation : Sequential oxidation (e.g., OsO₄ → Pb(OAc)₄ → KOH hydrolysis) confirms substituent positions via intermediate carboxylic acids .

Reaction Kinetics and Steric Effects

Q. Q3. How do cycloalkyl substituents influence reduction kinetics with sodium borohydride?

Data-Driven Analysis : Cyclohexyl phenyl ketone exhibits a relative rate of 0.25 (vs. acetophenone) at 0°C, lower than cyclopentyl analogs (0.36), due to increased ring strain altering transition-state geometry. Kinetic experiments (0°, 25°, 35°) show first-order dependence on ketone and borohydride . Table : Relative rates of cycloalkyl phenyl ketones (0°C):

| Substituent | Relative Rate |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

Computational Modeling

Q. Q4. How do dispersion-corrected DFT methods improve modeling accuracy for this ketone?

Methodology :

- DFT-D3 : Use atom-pairwise dispersion coefficients and fractional coordination numbers to account for noncovalent interactions (e.g., cyclohexyl-aryl stacking). Reduces errors in S22 benchmark sets by 15–40% .

- Damping Functions : BJ-damping avoids repulsive forces at short distances, critical for intramolecular dispersion in strained systems . Apply with hybrid functionals (e.g., B3LYP-D3BJ) for thermochemical accuracy (~2.4 kcal/mol deviation) .

Mechanistic Limitations

Q. Q5. Why do some substrates fail in Shapiro reactions?

Case Study : Cyclohexyl ethyl ketone trisylhydrazone (2c) produces no diene due to hindered deprotonation at the β-carbon. Computational modeling reveals increased steric hindrance (e.g., larger ethyl groups) disrupts vinyllithium intermediate formation . Mitigate by using methyl or less bulky substituents.

Resolving Data Contradictions

Q. Q6. How to address discrepancies between computational and experimental reaction yields?

Approach :

Benchmarking : Compare DFT-D3/BJ-damped results with experimental kinetics (e.g., borohydride reduction rates) to identify functional-specific errors .

Error Analysis : For failed reactions (e.g., 2c in Shapiro), validate steric maps using molecular dynamics or QSPR models .

Experimental Replication : Ensure reproducibility (e.g., ±5% in kinetic data) and control humidity/temperature for sensitive steps .

Thermodynamic Properties

Q. Q7. How to determine solvation thermodynamics for this ketone?

Method : Inverse gas chromatography (IGC) with ethyl methyl ketone as a solvent quantifies polymer-ketone interactions (e.g., poly(cyclohexyl methacrylate)). Calculate activity coefficients and Flory-Huggins parameters for solubility predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.